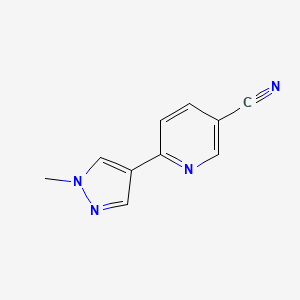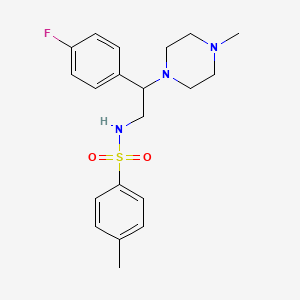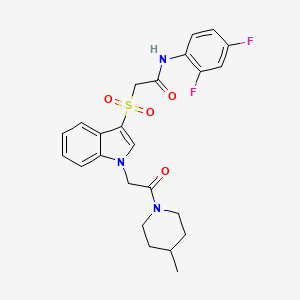![molecular formula C22H16F3N3O B2971028 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one CAS No. 392704-08-4](/img/structure/B2971028.png)
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one, also known as ANI-7, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. ANI-7 belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to inhibit the activity of the protein kinase CK2, which is known to play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to have anti-inflammatory and analgesic effects. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has also been shown to have neuroprotective effects, and it has been suggested that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is its high potency and selectivity, which makes it a valuable tool for studying the role of CK2 in cell signaling and disease. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has also been shown to be stable in vitro and in vivo, which makes it a suitable candidate for drug development. However, one of the limitations of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one. One area of interest is the development of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the study of the role of CK2 in other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one and its derivatives, in order to evaluate their potential for clinical use.
Méthodes De Synthèse
The synthesis of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one involves the reaction of 2-(chloromethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one with aniline in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is purified by column chromatography to obtain pure 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one.
Applications De Recherche Scientifique
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one is in the field of cancer research. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. 2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one has also been shown to sensitize cancer cells to chemotherapy drugs, thereby enhancing their effectiveness.
Propriétés
IUPAC Name |
2-(anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O/c23-22(24,25)15-7-6-10-17(13-15)28-20(14-26-16-8-2-1-3-9-16)27-19-12-5-4-11-18(19)21(28)29/h1-13,26H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHQTLSCFCJQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Anilinomethyl)-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2970945.png)
![4-(dibutylsulfamoyl)-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2970946.png)
![N-[2-[2-(6-amino-5-nitropyrimidin-4-yl)hydrazinyl]-2-oxoethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2970947.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)
![(2Z)-N-(3,5-dimethylphenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2970950.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2970951.png)

![[[2-(4,5-Dichloroimidazol-1-yl)acetyl]amino] 2-chlorobenzoate](/img/structure/B2970955.png)
![1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970956.png)

![7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2970959.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2970964.png)
